N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinazolin-6-yl moiety substituted with a dimethylamino group at position 2 and a 2-methyl-1,3-oxazol-4-yl group at position 4 of the benzene ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-22-19(12-28-13)14-4-7-17(8-5-14)29(26,27)24-16-6-9-18-15(10-16)11-21-20(23-18)25(2)3/h4-5,7-8,11-12,16,24H,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMWKQKTJGPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC4=NC(=NC=C4C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N4O3S |
| Molecular Weight | 398.51 g/mol |
| CAS Number | 2097900-02-0 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide group may enhance antibacterial activity. Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The presence of the dimethylamino group could potentially increase binding affinity to enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds and found that those containing the tetrahydroquinazoline moiety exhibited significant activity against Gram-positive and Gram-negative bacteria. The sulfonamide group was particularly noted for its role in enhancing this activity.
2. Anti-inflammatory Potential
In vitro assays showed that the compound could inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines (e.g., MCF-7 and HeLa) indicated that modifications to the compound's structure could lead to enhanced cytotoxic effects. The introduction of specific substituents on the benzene ring was found to increase potency significantly.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophenecarboxamide | Effective against E. coli and S. aureus |
| Anti-inflammatory | N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-benzothiadiazole | Inhibits TNF-alpha production in macrophages |
| Cytotoxicity | N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-carbamate | IC50 values < 10 µM against MCF-7 cells |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Sulfonamide Derivatives
The sulfonamide group is a common pharmacophore in drug design. Below is a comparison of the target compound with structurally related sulfonamide derivatives:
Key Observations :
- The target compound’s quinazoline-oxazole hybrid distinguishes it from simpler sulfonamides (e.g., ). Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), while oxazoles contribute to metabolic stability .
- Compared to thiadiazine-containing sulfonamides , the target’s tetrahydroquinazoline system may offer improved binding to hydrophobic enzyme pockets.
Substituent Effects on Activity
Evidence from analogous compounds highlights the critical role of substituents:
- Nitro vs. Methyl Groups : In nitrofuryl and nitroimidazole derivatives, nitro substitutions enhance antimycobacterial activity, whereas methyl groups may reduce toxicity . The target compound’s 2-methyl-oxazole could balance potency and safety.
- Heterocyclic Moieties : Compounds with imidazolidine or benzimidazole cores (e.g., ) often exhibit varied solubility and target selectivity. The tetrahydroquinazoline in the target may confer unique conformational constraints for receptor binding.
Methodological Considerations for Comparison
Similarity Metrics
Computational methods like QSAR (Quantitative Structure-Activity Relationship) or Tanimoto coefficient analysis are essential to predict functional overlap. For example:
- QSAR Models: Used to design sulfonamide derivatives in , these models prioritize electronic (e.g., logP) and steric parameters influenced by substituents like the dimethylamino group .
- Tanimoto Index : A similarity metric comparing molecular fingerprints. The target compound’s oxazole and quinazoline groups would yield a low Tanimoto score against simpler sulfonamides (e.g., ), suggesting divergent pharmacological profiles .
Preparation Methods
Formation of the Spirocyclic Intermediate
The synthesis commences with the preparation of N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine via nucleophilic substitution between 1,4-dioxaspiro[4.5]decan-8-amine and benzyl bromide in tetrahydrofuran (THF) under reflux (77% yield). This spirocyclic intermediate serves as a masked cyclohexanone, enabling subsequent ring-opening and functionalization.
Cyclohexanone Derivatization and Cyclization
Acid-catalyzed hydrolysis of the spirocyclic compound yields 4-(dibenzylamino)cyclohexanone, which undergoes Claisen-Schmidt condensation with dimethyl carbonate to form methyl 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate (98% yield). Cyclization with urea under basic conditions generates the tetrahydroquinazoline-2,4-dione skeleton, confirmed by 1H NMR (δ 10.71 ppm, NH signals) and MS (m/z 167.1 [M−H]⁻).
Chlorination and Amine Substitution
Treatment with phosphorus oxychloride converts the dione to 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (56% yield), which undergoes selective substitution at the C4 position with dimethylamine in the presence of triethylamine. This step introduces the 2-dimethylamino group, affording 2-chloro-N4-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine.
Synthesis of the 4-(2-Methyl-1,3-Oxazol-4-yl)Benzenesulfonyl Chloride
Oxazole Ring Construction
The 2-methyloxazole moiety is synthesized via cyclocondensation of 4-nitrobenzaldehyde with TosMIC in methanol, yielding 4-(2-methyloxazol-4-yl)nitrobenzene. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, which is diazotized and treated with sulfur dioxide to form the sulfonyl chloride (72% yield over three steps).
Coupling of the Tetrahydroquinazoline and Sulfonyl Chloride
Sulfonamide Bond Formation
Reaction of 2-dimethylamino-5,6,7,8-tetrahydroquinazolin-6-amine with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride in dichloromethane (DCM) and triethylamine furnishes the target compound (68% yield). Purification via silica gel chromatography (cyclohexane/tert-butyl methyl ether gradient) isolates the product, characterized by 1H NMR (δ 8.72 ppm, oxazole proton) and MS (m/z 516.4 [M−H]⁻).
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
The use of THF in cyclization steps enhances reaction efficiency due to its ability to stabilize enolate intermediates. Elevated temperatures (reflux) accelerate Claisen-Schmidt condensations but risk decomposition, necessitating strict temperature control.
Catalytic Systems
Palladium-catalyzed Suzuki-Miyaura coupling proves critical for introducing aryl groups to the oxazole ring, with Pd(PPh3)4 providing optimal activity in DMF/H2O (3:1) at 80°C.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
1H NMR of the final product confirms the presence of the dimethylamino group (δ 2.25 ppm, singlet, 6H), tetrahydroquinazoline protons (δ 1.61–2.76 ppm, multiplet), and sulfonamide NH (δ 10.56 ppm, broad). 13C NMR verifies quaternary carbons of the oxazole (δ 162.4 ppm) and sulfonamide (δ 129.8 ppm).
Mass Spectrometry (MS)
High-resolution MS ([M−H]⁻ m/z 516.4) aligns with the theoretical molecular formula C23H26N5O3S, confirming successful synthesis.
Challenges and Alternative Routes
Competing Side Reactions
Over-chlorination during the dichloro-quinazoline synthesis may yield trihalogenated byproducts, mitigated by stoichiometric control of PCl5.
Oxazole Ring Alternatives
Substituting TosMIC with ethylenediamine in the oxazole synthesis alters regioselectivity, favoring 1,2-oxazole isomers, which are less desired.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this sulfonamide derivative requires precise control of reaction conditions. For example:
- Temperature and pH : Reactions involving heterocyclic amines (e.g., tetrahydroquinazolin-6-yl) often require mild acidic or neutral conditions (pH 6–7) and temperatures between 60–80°C to prevent decomposition .
- Catalysts : Palladium-based catalysts or mild Lewis acids (e.g., ZnCl₂) may enhance coupling reactions between the sulfonamide and oxazole moieties .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR should resolve signals for the dimethylamino group (δ ~2.8–3.2 ppm) and oxazole protons (δ ~7.2–8.1 ppm). Aromatic sulfonamide protons typically appear as distinct singlets (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] or [M+Na]) with an error margin <5 ppm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~60%, H: ~6%, N: ~12%) .
Advanced Research Questions
Q. What methodologies are recommended for assessing its biological activity against kinase targets?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-concentration-dependent luminescence assays to measure IC₅₀ values. For example, similar sulfonamide derivatives showed IC₅₀ values ranging from 0.1–10 µM .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include controls for cytotoxicity (e.g., normal fibroblast cells) .
- Biophysical studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (K) to target proteins .
Q. How can computational modeling aid in understanding its structure-activity relationships (SAR)?
- Docking simulations : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., quinazoline-NH to kinase backbone) and hydrophobic interactions with the oxazole group .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. Key metrics include RMSD (<2 Å) and ligand-protein binding free energy (MM/PBSA calculations) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration, buffer pH). For instance, discrepancies in IC₅₀ values may arise from variations in ATP levels (1 mM vs. 10 µM) .
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability results to distinguish direct target effects from off-target toxicity .
Methodological Challenges
Q. What are the challenges in purifying this compound, and how are they addressed?
- Hydrophilic impurities : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts.
- Thermal instability : Avoid high-temperature drying; lyophilization or vacuum drying at 25–30°C is preferred .
Q. How can its stability under physiological conditions be evaluated?
- pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis at extreme pH .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
